N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
“N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide” is a chemical compound with the molecular formula C20H13F3N4O2S and a molecular weight of 430.41. Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as potential biologically active compounds .
Synthesis Analysis
Based on the modification of natural products and the active substructure splicing method, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .
Molecular Structure Analysis
The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .
Chemical Reactions Analysis
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Physical and Chemical Properties Analysis
The compound is a white solid with a decomposition temperature greater than 243 °C .
Scientific Research Applications
Antimicrobial and Fungicidal Activity
Research indicates that derivatives of nicotinamide, including those incorporating thiophen-2-yl and oxadiazol-5-yl groups, have been synthesized and tested for their antimicrobial and fungicidal activities. For instance, a study by Wu et al. (2022) on N-(thiophen-2-yl) nicotinamide derivatives revealed that some compounds exhibited excellent fungicidal activities, surpassing standard drugs in efficacy against cucumber downy mildew, suggesting their potential as lead compounds for further structural optimization and development as fungicides (Wu et al., 2022).
Corrosion Inhibition
Nicotinamide derivatives have also been investigated for their corrosion inhibition properties. Chakravarthy et al. (2014) synthesized a new class of nicotinamide derivatives and explored their effects on mild steel in hydrochloric acid solutions. These compounds demonstrated significant corrosion inhibition efficiency, suggesting their utility in protecting metallic materials in acidic environments (Chakravarthy et al., 2014).
TRPV1 Antagonists for Pain Management
In the pharmaceutical realm, nicotinamide derivatives have been identified as potential TRPV1 antagonists. Westaway et al. (2008) discovered 6-phenylnicotinamide derivatives that act as potent TRPV1 antagonists, showing promise in pre-clinical development for managing inflammatory pain (Westaway et al., 2008).
Antiproliferative and Apoptosis-Inducing Agents
The antiproliferative and apoptosis-inducing properties of nicotinamide derivatives have been explored in cancer research. Zhang et al. (2018) synthesized 2-(3-aminophenyl)-benzothiazole derivatives and evaluated their in vitro antiproliferative activity against various human cancer cell lines, finding that some derivatives displayed significant activity, indicating their potential as anticancer agents (Zhang et al., 2018).
Metabolic and Functional Implications
Further research has delved into the metabolic and functional implications of nicotinamide and its derivatives in various biological systems, ranging from their role in enzymatic reactions to potential therapeutic applications in treating diseases like diabetes and enhancing skeletal muscle function (Manickam et al., 2022).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Future Directions
Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . N-(thiophen-2-yl) nicotinamide derivatives are significant lead compounds that can be used for further structural optimization . Compound 4f, a derivative of N-(thiophen-2-yl) nicotinamide, is also a promising fungicide candidate against cucumber downy mildew (CDM) that can be used for further development .
Properties
IUPAC Name |
N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O2S/c21-20(22,23)16-8-7-13(11-24-16)19(28)25-14-5-2-1-4-12(14)10-17-26-18(27-29-17)15-6-3-9-30-15/h1-9,11H,10H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMNGCVXXXJTHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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